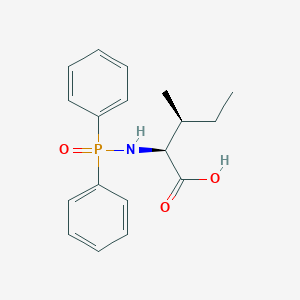
N-(Diphenylphosphoryl)-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group attached to an amino acid backbone. The presence of chiral centers at the 2nd and 3rd positions of the pentanoic acid chain imparts specific stereochemical properties to the molecule, making it an interesting subject for study in stereochemistry and chiral synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid typically involves the following steps:
Formation of the Amino Acid Backbone: The starting material is usually a chiral amino acid, such as L-valine, which provides the necessary stereochemistry.
Introduction of the Diphenylphosphoryl Group: This step involves the reaction of the amino acid with diphenylphosphoryl chloride in the presence of a base, such as triethylamine, to form the diphenylphosphoryl amide derivative.
Hydrolysis: The final step involves the hydrolysis of the amide to yield the desired (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted amino acids.
科学的研究の応用
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the stereochemical outcome of reactions and interactions with biological molecules.
類似化合物との比較
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
(2S,3S)-2-((Diphenylphosphoryl)amino)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2S,3S)-2-((Diphenylphosphoryl)amino)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of the diphenylphosphoryl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62056-90-0 |
|---|---|
分子式 |
C18H22NO3P |
分子量 |
331.3 g/mol |
IUPAC名 |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChIキー |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


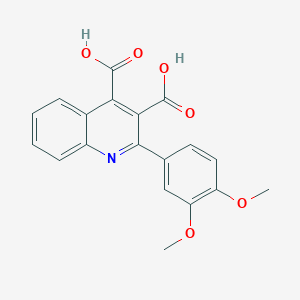
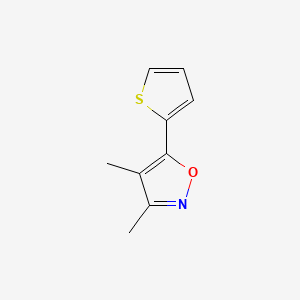
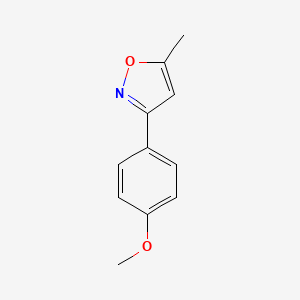
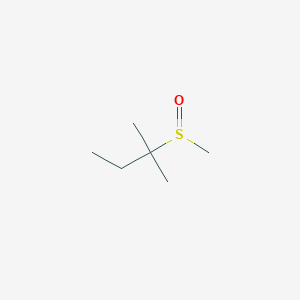
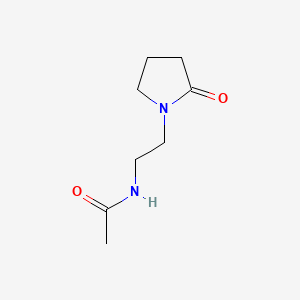

![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)

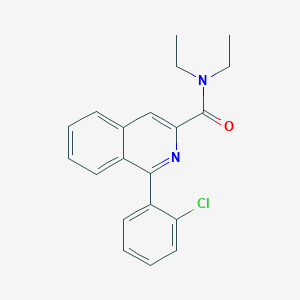
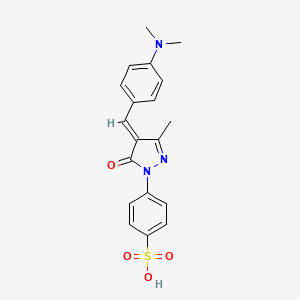

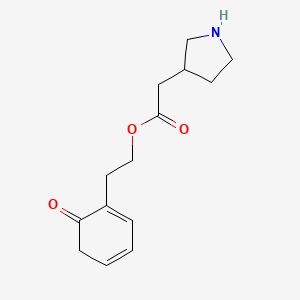

![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
